1-Bromo-2,3-dichloro-5-methoxybenzene

Description

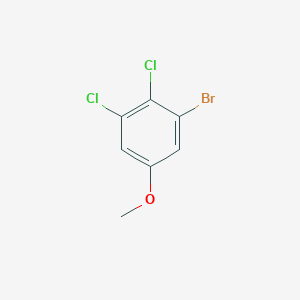

1-Bromo-2,3-dichloro-5-methoxybenzene (CAS: 457947-61-4) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂O and a molecular weight of 263.38 g/mol (calculated). Its structure features bromine (Br) at position 1, chlorine atoms (Cl) at positions 2 and 3, and a methoxy group (-OCH₃) at position 5 (see SMILES: COC1=CC(=C(C(=C1)Br)Cl)Cl). The methoxy group introduces electron-donating resonance effects, which influence the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name |

1-bromo-2,3-dichloro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZMVWRQCWSDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-19-0 | |

| Record name | 1-Bromo-2,3-dichloro-5-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dichloro-5-methoxybenzene using bromine or a brominating agent in the presence of a catalyst . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-2,3-dichloro-5-methoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine or chlorine atoms can be substituted by other electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into various reduced forms.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce amine or thiol derivatives.

Scientific Research Applications

1-Bromo-2,3-dichloro-5-methoxybenzene is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-5-methoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles to the aromatic ring . The presence of electron-withdrawing groups such as bromine and chlorine influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Methoxy vs. Methyl Groups

- This compound : The methoxy group (-OCH₃) is strongly electron-donating via resonance, activating the aromatic ring toward electrophilic substitution at specific positions. However, the presence of electron-withdrawing halogens (Br, Cl) counterbalances this effect, likely directing reactivity toward nucleophilic aromatic substitution (NAS) at halogenated positions.

- 1-Bromo-2,3-dichloro-5-methylbenzene: The methyl group (-CH₃) donates electrons weakly via hyperconjugation, resulting in less pronounced activation compared to methoxy. This compound is noted for enabling selective C–C bond formations in agrochemical synthesis.

Halogen Variations

- 1-Bromo-2,3-difluorobenzene : Fluorine’s high electronegativity and small atomic radius enhance the compound’s stability and lipophilicity. Its lower molecular weight (192.98 g/mol) and higher volatility (bp 234°C) make it suitable for applications requiring low-boiling intermediates.

Research Findings and Trends

- Synthetic Utility : The strategic placement of halogens and functional groups in these compounds enables precise control over regioselectivity, as demonstrated in the synthesis of polychlorinated biphenyl (PCB) analogs.

Biological Activity

1-Bromo-2,3-dichloro-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O. It features a benzene ring substituted with bromine, chlorine, and a methoxy group, which contributes to its unique chemical properties and potential biological activities.

- Molecular Weight : 255.92 g/mol

- CAS Number : 174913-19-0

- Structure : The compound has a complex structure that influences its reactivity and interactions in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics. The following sections detail its biological effects based on available studies.

Antimicrobial Properties

Studies have shown that compounds with similar halogenated structures often possess antimicrobial properties. For instance, the presence of chlorine and bromine in the compound can enhance its effectiveness against a range of pathogens. While specific data on this compound is limited, compounds with analogous structures have demonstrated:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Potential antifungal properties have been noted in structurally related compounds.

The mechanism by which this compound exerts its biological effects may involve:

- Electrophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of reactive intermediates that interact with biological macromolecules.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Research has explored the potential of halogenated compounds in cancer therapy and other medical applications. Notably:

- Targeting SHP2 in Cancer Therapy : A study investigated the use of this compound as a precursor for synthesizing inhibitors targeting SHP2, an oncogenic phosphatase involved in tumor growth. The compound was used in reactions to develop targeted therapies that suppress MAPK signaling pathways associated with cancer progression .

- Synthesis of Bioactive Compounds : The compound's reactivity allows it to serve as an intermediate in synthesizing more complex molecules with potential therapeutic applications. This includes the development of new antimicrobial agents or anticancer drugs .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Cancer Therapeutic Potential | Other Notable Activities |

|---|---|---|---|

| This compound | Moderate (based on structural analogs) | Yes (SHP2 inhibition) | Potential antioxidant |

| 1-Bromo-4-chlorobenzene | Low | No | Solvent properties |

| 1-Chloro-2,4-dinitrobenzene | High | No | Used in protein modification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.